p-Phenetidine-d5 Hydrochloride

CAS No.:

Cat. No.: VC18001388

Molecular Formula: C8H12ClNO

Molecular Weight: 178.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClNO |

|---|---|

| Molecular Weight | 178.67 g/mol |

| IUPAC Name | 4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |

| Standard InChI | InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |

| Standard InChI Key | JVWYCUBGJVOEIZ-LUIAAVAXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)N.Cl |

| Canonical SMILES | CCOC1=CC=C(C=C1)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

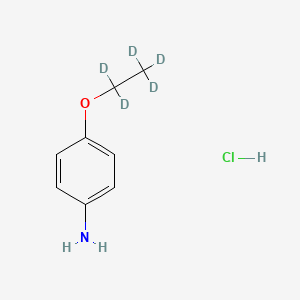

p-Phenetidine-d5 Hydrochloride features a benzene ring substituted with an ethoxy group () and an amine group (), with five deuterium atoms integrated into the ethoxy moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 4-(1,1,2,2,2-pentadeuterioethoxy)aniline hydrochloride |

| Molecular Formula | |

| Molecular Weight | 178.67 g/mol |

| SMILES | CCOC1=CC=C(C=C1)N.Cl |

| InChI Key | JVWYCUBGJVOEIZ-LUIAAVAXSA-N |

The deuteration at the ethoxy group significantly alters the compound’s vibrational and rotational properties, making it distinguishable in spectroscopic analyses.

Physicochemical Characteristics

The compound typically presents as an off-white crystalline powder. Its deuterium content reduces the zero-point energy of C-D bonds compared to C-H bonds, leading to measurable isotope effects in chemical reactions. This property is critical for kinetic studies in enzymology and organic synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of p-Phenetidine-d5 Hydrochloride involves the deuteration of p-Phenetidine through reaction with deuterated ethyl iodide () under basic conditions. A typical protocol includes:

-

Deuteration Reaction:

-

Reagents: p-Phenetidine, deuterated ethyl iodide, sodium hydroxide.

-

Conditions: Room temperature to 50°C, deuterated solvents (e.g., ).

-

Mechanism: Nucleophilic substitution replaces hydrogen atoms in the ethoxy group with deuterium.

-

-

Salt Formation:

-

Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

-

Industrial Manufacturing

Industrial production scales the deuteration process using bulk deuterated reagents. Key steps include:

-

Purification: Recrystallization and column chromatography ensure >98% purity.

-

Quality Control: NMR and mass spectrometry validate deuteration levels and chemical integrity.

Applications in Scientific Research

Analytical Chemistry

The compound’s deuterium labeling makes it indispensable in:

-

NMR Spectroscopy: Deuterium’s distinct spin properties simplify signal assignment in complex mixtures.

-

Mass Spectrometry: Isotopic peaks aid in quantifying metabolic turnover rates and reaction intermediates.

Biomedical Studies

-

Metabolic Tracing: Deuterium acts a non-radioactive tracer to monitor drug metabolism and enzyme kinetics.

-

Proteomics: Used to study protein-ligand interactions, leveraging isotopic differentiation.

Pharmaceutical Development

Deuterated drugs, such as deutetrabenazine, benefit from insights gained using p-Phenetidine-d5 Hydrochloride. Its use in preclinical studies helps optimize deuterium placement for enhanced drug stability and reduced toxicity.

Biological Activity and Mechanistic Insights

Toxicological Profile

p-Phenetidine-d5 Hydrochloride shares toxicity risks with its parent compound:

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin (GHS Hazard Codes: H302, H312, H332) .

Comparison with Non-Deuterated and Structurally Related Compounds

p-Phenetidine vs. p-Phenetidine-d5 Hydrochloride

| Parameter | p-Phenetidine | p-Phenetidine-d5 Hydrochloride |

|---|---|---|

| Molecular Formula | ||

| Isotopic Composition | Natural abundance | Five deuterium atoms |

| Research Utility | Limited to non-isotopic studies | NMR, metabolic tracing |

Structural Analogs

-

Phenacetin: An acetylated derivative with analgesic properties.

-

Ethoxyquin: An antioxidant derived from p-Phenetidine, used in food preservation.

Future Perspectives and Research Directions

Future studies could explore:

-

Therapeutic Potential: Screening for anti-inflammatory or analgesic activity.

-

Synthetic Optimization: Developing cost-effective deuteration methods for large-scale applications.

-

Environmental Impact: Assessing biodegradation pathways of deuterated compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume